1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine
CAS No.: 887590-90-1
Cat. No.: VC16705913
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.3 g/mol
* For research use only. Not for human or veterinary use.
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine - 887590-90-1](/images/structure/VC16705913.png)
Specification
CAS No. | 887590-90-1 |
---|---|
Molecular Formula | C18H27BrN2O2 |
Molecular Weight | 383.3 g/mol |
IUPAC Name | tert-butyl 3-[[2-(3-bromophenyl)ethylamino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-15(13-21)12-20-9-7-14-5-4-6-16(19)11-14/h4-6,11,15,20H,7-10,12-13H2,1-3H3 |
Standard InChI Key | LFLCLGISMPCQMA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CNCCC2=CC(=CC=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Functional Groups
The compound belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. The Boc group (-O(C=O)C(CH3)3) at the 1-position serves as a protective moiety for the amine, enhancing stability during synthetic manipulations. At the 3-position, an ethylamino-methyl side chain (-CH2-NH-CH2CH2-) bridges the pyrrolidine ring to a 3-bromophenyl group. This aromatic system introduces steric bulk and electronic diversity, enabling participation in cross-coupling reactions .
Table 1: Molecular Data for 1-Boc-3-([2-(3-Bromo-phenyl)-ethylamino]-methyl)-pyrrolidine
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₈BrN₂O₂ |
Molecular Weight | 409.35 g/mol |
SMILES | O=C(OCC(C)(C)C)N1CCC(C1)CNCCc2cccc(Br)c2 |
Topological Polar Surface Area | 49.8 Ų |
Lipophilicity (LogP) | 3.2 (estimated) |
The bromine atom at the meta position of the phenyl ring enhances electrophilicity, facilitating nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions .
Synthetic Pathways and Optimization
Boc Protection of Pyrrolidine
The synthesis begins with Boc protection of pyrrolidine’s amine group. As demonstrated in analogous procedures , (R)-(-)-N-Boc-3-pyrrolidinol is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) to form a mesylate intermediate. This step activates the hydroxyl group for subsequent nucleophilic substitution.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Boc Protection | Boc₂O, Et₃N, DCM, 0°C → RT | 85–90% |
Mesylation | MsCl, Et₃N, DCM, 0°C → RT | 78–82% |
Amine Displacement | 2-(3-Bromophenyl)ethylamine, K₂CO₃, THF, 60°C | 65–70% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The Boc group imparts moderate lipophilicity (LogP ~3.2), rendering the compound soluble in organic solvents like DCM, THF, and ethyl acetate. Aqueous solubility is limited (<1 mg/mL at pH 7), necessitating formulation with co-solvents for biological testing . Stability studies under ambient conditions suggest decomposition at temperatures >100°C, with hydrolysis of the Boc group observed under strongly acidic or basic conditions.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.46 (s, 9H, Boc-CH₃), 2.30–2.50 (m, 2H, pyrrolidine-CH₂), 3.10–3.40 (m, 4H, N-CH₂ and NH-CH₂), 7.20–7.50 (m, 4H, aromatic H).
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¹³C NMR: δ 28.3 (Boc-CH₃), 79.8 (Boc-C), 155.2 (C=O), 131.5–122.0 (aromatic C-Br).
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The bromophenyl moiety serves as a handle for Suzuki-Miyaura couplings, enabling diversification into biaryl structures common in kinase inhibitors and GPCR modulators. For example, replacing bromine with a pyridyl group could enhance target binding affinity .
Peptide Synthesis
The Boc group protects the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) yields the free amine for subsequent couplings .
Exposure Route | Protective Measures |
---|---|
Inhalation | Use fume hood; wear N95 mask |
Skin Contact | Nitrile gloves; lab coat |
Eye Contact | Safety goggles |
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